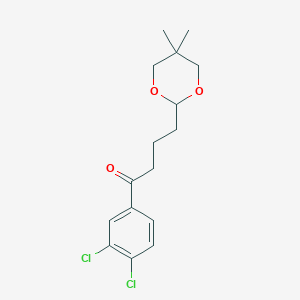

3',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Description

Historical Context and Development Background

The development of this compound emerges from the broader historical context of butyrophenone derivative research that began in the mid-20th century. Butyrophenone compounds gained prominence when pharmaceutical research programs in the late 1950s sought to develop analogs of existing therapeutic compounds through strategic chemical modifications. The systematic exploration of halogenated derivatives, particularly those incorporating chlorine substituents, became a significant focus area as researchers recognized the impact of halogen substitution on molecular properties and biological activity.

The specific incorporation of dioxane ring systems into butyrophenone structures represents a more recent development in organic synthetic chemistry. Research into cyclic acetal protecting groups and their utility in complex molecule synthesis has driven interest in compounds like this compound as synthetic intermediates. The compound's development reflects the ongoing evolution of synthetic methodologies that seek to combine multiple functional groups within single molecular frameworks to achieve enhanced reactivity and selectivity in chemical transformations.

The emergence of this particular derivative can be traced to systematic structure-activity relationship studies within the butyrophenone family. Researchers have consistently explored the effects of various substitution patterns on both the aromatic ring and the aliphatic chain components of butyrophenone derivatives. The simultaneous incorporation of 3,4-dichloro substitution on the phenyl ring and the 5,5-dimethyl-1,3-dioxan-2-yl group on the butyl chain represents a sophisticated approach to molecular design that aims to optimize both chemical stability and synthetic utility.

Significance in Organic Chemistry Research

This compound occupies a central position in contemporary organic chemistry research due to its multifaceted utility as both a synthetic intermediate and a model compound for studying halogenated aromatic systems. The compound's significance stems primarily from its unique combination of functional groups that enable diverse chemical transformations while maintaining structural integrity under various reaction conditions. Research applications span multiple areas of synthetic organic chemistry, including studies of electrophilic aromatic substitution, nucleophilic displacement reactions, and cyclic acetal chemistry.

The dioxane ring system incorporated within the molecule serves as a protected aldehyde functionality, making this compound particularly valuable in multi-step synthetic sequences where selective deprotection and further functionalization are required. Current research demonstrates that compounds containing the 5,5-dimethyl-1,3-dioxan-2-yl moiety exhibit enhanced stability compared to their unprotected counterparts, while retaining the ability to undergo controlled hydrolysis under acidic conditions. This dual functionality has made the compound instrumental in developing new synthetic methodologies for complex molecule construction.

The chlorine substitution pattern on the aromatic ring provides additional synthetic handles for further chemical elaboration. Research findings indicate that the 3,4-dichloro substitution pattern influences both the electronic properties of the aromatic system and the regioselectivity of subsequent chemical transformations. Studies of similar dichlorobutyrophenone derivatives have shown that this substitution pattern can enhance binding affinity in biological systems while modifying physicochemical properties such as lipophilicity and metabolic stability.

The compound's role in medicinal chemistry research has become increasingly prominent, particularly in the development of new pharmacological agents. While not directly therapeutically active itself, this compound serves as a key intermediate in the synthesis of more complex bioactive molecules. Research programs focusing on central nervous system active compounds have utilized this derivative as a starting point for developing novel therapeutic candidates with improved selectivity profiles.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The complete International Union of Pure and Applied Chemistry name for this compound is 1-(3,4-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one, which precisely describes the molecular connectivity and substitution pattern. This systematic naming approach ensures unambiguous identification of the compound across different research contexts and chemical databases.

The Chemical Abstracts Service registry system has assigned the unique identifier 898757-04-5 to this compound, providing a standardized reference for literature searches and chemical procurement. The Chemical Abstracts Service number serves as the primary means of identifying this specific molecular structure across international chemical databases and regulatory systems. This standardized identification system ensures consistency in scientific communication and facilitates accurate tracking of research findings related to this compound.

The compound's classification within chemical taxonomy systems reflects its complex structural features. The Molecular Design Limited number MFCD03844347 provides an additional standardized identifier used by chemical suppliers and research institutions. This numbering system facilitates efficient inventory management and ensures accurate identification during chemical procurement processes.

The molecular formula C16H20Cl2O3 provides essential compositional information that enables rapid assessment of the compound's basic chemical properties. The molecular weight of 331.23 grams per mole represents a moderate-sized organic molecule suitable for various synthetic applications and analytical techniques. These fundamental molecular descriptors serve as primary identifiers in chemical databases and enable efficient searching across multiple information systems.

Position within Butyrophenone Derivative Family

This compound represents a specialized branch within the extensive family of butyrophenone derivatives that encompasses hundreds of structurally related compounds. The butyrophenone core structure, characterized by a phenyl ring connected to a butyl chain through a ketone functionality, provides the fundamental framework for this diverse chemical family. Within this family, compounds are typically classified based on substitution patterns on both the aromatic ring and the aliphatic chain components.

The dichlorophenyl substitution pattern places this compound within the halogenated butyrophenone subfamily, which includes numerous therapeutically important derivatives. Historical research has established that halogen substitution, particularly with chlorine and fluorine atoms, significantly influences the biological activity and physicochemical properties of butyrophenone derivatives. The specific 3,4-dichloro substitution pattern is relatively uncommon within the family, making this compound particularly valuable for structure-activity relationship studies.

The incorporation of the 5,5-dimethyl-1,3-dioxan-2-yl group distinguishes this compound from more traditional butyrophenone derivatives that typically feature simpler alkyl or aryl substituents on the butyl chain. This structural modification places the compound at the intersection of butyrophenone chemistry and cyclic acetal chemistry, creating opportunities for novel synthetic applications and chemical transformations. The dioxane moiety provides additional functionality that is absent in most classical butyrophenone derivatives.

Comparative analysis with other butyrophenone family members reveals that this compound occupies a unique position due to its combination of aromatic halogenation and cyclic acetal protection. While many butyrophenone derivatives focus on modifying either the aromatic ring or the aliphatic chain, this compound demonstrates the potential for simultaneous modification of both structural components. This dual modification approach represents an advanced strategy in molecular design that enables fine-tuning of chemical and biological properties.

Table 1: Fundamental Properties of this compound

The position of this compound within the broader landscape of synthetic organic chemistry reflects the ongoing evolution of molecular design strategies that seek to combine multiple functional elements within single molecular frameworks. As research continues to explore the synthetic utility and potential applications of such multifunctional derivatives, this compound serves as an important representative of advanced butyrophenone chemistry that bridges traditional structural motifs with contemporary synthetic methodologies.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-7-12(17)13(18)8-11/h6-8,15H,3-5,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMZTPPAGIUFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646061 | |

| Record name | 1-(3,4-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-04-5 | |

| Record name | 1-(3,4-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the 5,5-Dimethyl-1,3-dioxane Ring

The 1,3-dioxane ring is a crucial structural element, typically synthesized prior to coupling with the aromatic butyrophenone moiety.

- Starting Materials:

- 3-Hydroxy-2-butanone (also known as acetoin)

- Dimethyl carbonate (as carbonyl source)

- Catalysts: Sodium propylate or other alkoxide catalysts

- Solvents: Dimethoxyethane (DME) or similar ethers

- Reaction Conditions:

- Transesterification reaction at 60–100°C for 3–6 hours

- Followed by heating to 110–160°C for 2–5 hours to distill off methanol byproduct

- Workup:

- Neutralization with concentrated hydrochloric acid to pH ~7

- Fractional distillation to remove residual dimethyl carbonate and aliphatic ether

- Cooling to 0–5°C to crystallize the crude product

- Recrystallization with suitable solvents and activated carbon treatment yields highly pure 4,5-dimethyl-1,3-dioxole-2-ketone (the dioxane precursor) with yields ranging from ~47% to 53% and purity >99% (HPLC).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-Hydroxy-2-butanone + dimethyl carbonate, sodium propylate catalyst, DME, 60–65°C, 5–6 h | Transesterification, formation of monomethyl carbonate ester, methanol removal |

| 2 | Heat to 110–160°C for 2–5 h | Cyclization and methanol distillation |

| 3 | Neutralize with HCl to pH ~7 | Catalyst neutralization |

| 4 | Fractional distillation and cooling | Crystallization of 4,5-dimethyl-1,3-dioxole-2-ketone crude product |

| 5 | Recrystallization and drying | Highly pure white crystalline product |

Summary Table of Preparation Steps

| Preparation Stage | Reagents/Conditions | Key Notes | Yield & Purity |

|---|---|---|---|

| 1. Dioxane ring synthesis | 3-Hydroxy-2-butanone, dimethyl carbonate, sodium propylate, DME, 60–160°C | Transesterification and cyclization with methanol removal | 47–53% yield; >99% purity (HPLC) |

| 2. Friedel-Crafts acylation | 3',4'-Dichlorobenzene, dioxane-substituted butyryl chloride, AlCl3, inert solvent | Introduction of butyrophenone moiety on aromatic ring | High yield, purity depends on conditions |

| 3. Purification and recrystallization | Acid/base quench, solvent extraction, recrystallization | Essential for removing impurities and byproducts | High purity crystalline product |

Research Findings and Optimization Insights

- The transesterification and cyclization steps for the dioxane ring require careful temperature control to maximize yield and minimize side reactions such as polymerization or decomposition.

- Methanol removal by synchronous distillation during reaction shifts equilibrium favorably, enhancing product formation.

- Neutralization of the catalyst post-reaction is critical to avoid residual base that can degrade the product or complicate purification.

- Friedel-Crafts acylation efficiency depends on the stoichiometry of catalyst and acylating agent, and solvent choice affects reaction rate and selectivity.

- Industrial scale-up favors continuous flow or batch reactors with optimized heat exchange to maintain reaction temperatures and efficient byproduct removal.

- The final product exhibits high purity (>99%) with melting points around 77–79°C, confirming successful synthesis and crystallinity.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the molecular formula and a molecular weight of approximately 331.2 g/mol. Its structure includes a dichlorophenyl group attached to a butyrophenone backbone and a dioxane ring, which contributes to its chemical reactivity and biological activity .

Antipsychotic Activity

Research indicates that compounds with butyrophenone structures, including this compound, exhibit significant antipsychotic properties. These compounds often act as antagonists at dopamine D2 receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders. A study highlighted the effectiveness of related compounds in modulating serotonin receptors, further supporting their therapeutic potential in neuropsychiatric conditions .

Anticancer Properties

The compound has also shown promise in anticancer research. Its structural similarity to other bioactive molecules allows it to interact with various cellular pathways involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways. For instance, related compounds have demonstrated antiproliferative effects against several cancer cell lines, indicating potential for further exploration in cancer therapy .

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing novel polymers with specific functional properties. Its unique dioxane ring structure enhances stability and reactivity, making it suitable for creating advanced materials with tailored characteristics for applications in coatings and adhesives.

Drug Delivery Systems

The compound's ability to form stable complexes with various biological targets positions it as a candidate for drug delivery systems. Its incorporation into nanoparticles or liposomes could enhance the solubility and bioavailability of therapeutic agents, improving their efficacy while minimizing side effects .

Case Study 1: Neuropharmacological Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of butyrophenones and their evaluation as potential antipsychotic agents. The findings indicated that modifications to the dioxane ring significantly influenced receptor binding affinity and biological activity. Compounds similar to this compound were highlighted for their promising neuropharmacological profiles .

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on anticancer properties, researchers evaluated the effects of various butyrophenone derivatives on human breast cancer cell lines. The study demonstrated that certain modifications led to enhanced cytotoxicity compared to standard treatments. The results suggest that this compound could be a valuable lead compound for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of halogenated butyrophenones are highly dependent on the positions of halogen substituents and chain length. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Position: Proximal dichloro groups (e.g., 3',4') may enhance antimicrobial activity due to synergistic electronic effects, as seen in 1,3-dioxolane derivatives where substituent positioning significantly impacts MIC values .

Chain Length: Butyrophenones (C4) generally exhibit higher bioavailability than valerophenones (C5) due to optimal lipophilicity .

Biological Activity: While specific MIC data for the target compound are unavailable, analogs like 3',5'-dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone show moderate activity against Gram-positive bacteria (MIC: 32–64 µg/mL), comparable to racemic 1,3-dioxolanes .

Biological Activity

3',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a butyrophenone core substituted with dichloro and dioxane moieties, which contribute to its unique biological profile. The structural formula can be represented as follows:

Research indicates that this compound interacts with various biological targets, primarily through modulation of neurotransmitter systems. It exhibits activity as an antagonist at dopamine D2 receptors, which is crucial for its potential use in treating psychiatric disorders.

Antipsychotic Effects

The compound has been investigated for its antipsychotic properties. A study demonstrated that it effectively reduced hyperactivity in animal models, suggesting a potential therapeutic application in schizophrenia and related disorders. The compound's binding affinity for D2 receptors was comparable to established antipsychotics, indicating its relevance in this therapeutic area .

Antiproliferative Activity

In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (breast cancer) | 19.9 | |

| OVCAR-3 (ovarian cancer) | 31.5 | |

| COV318 (ovarian cancer) | 43.9 |

These findings indicate that the compound may selectively inhibit the growth of cancer cells while sparing non-cancerous cells.

Preclinical Models

In preclinical studies involving pancreatic ductal adenocarcinoma (PDAC), this compound demonstrated promising results with an IC50 value of 9.28 µM. This suggests a strong potential for further development as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the dioxane moiety in enhancing the compound's biological activity. Modifications to this part of the molecule could lead to improved potency and selectivity against target enzymes involved in cancer progression .

Q & A

Q. Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Low solubility | Use DMSO or sonication | |

| Side reactions | Add radical scavengers (e.g., BHT) | |

| Incomplete deprotection | Optimize TFA concentration |

Basic: What purification methods are optimal for this compound?

Methodological Answer:

- Recrystallization : Use CH₂Cl₂/EtOAc mixtures for high-purity crystalline products (51% recovery) .

- Column chromatography : Employ gradient elution (hexanes → EtOAc) for polar derivatives, monitoring by TLC (Rf ~0.3–0.5) .

- Acid-base extraction : Separate acidic/byproducts using aqueous NaHCO₃ and organic phases.

Advanced: How is this compound applied in fluorescent probes?

Methodological Answer:

The dioxane ring serves as a hydrophobic anchor in pegylated probes for tumor imaging:

- Functionalization : Pegylate the fluorene moiety via nucleophilic substitution with PEG monomethyl ether tosylate, followed by TFA-mediated deprotection .

- Conjugation : Use Knoevenagel condensation to link aldehyde derivatives to targeting moieties (e.g., RGD peptides) .

Key Metrics : Quantum yield (>0.4), emission wavelength (~700 nm for near-IR imaging).

Advanced: How to control stereochemistry in derivatives?

Methodological Answer:

- Chiral auxiliaries : Couple with (R)-4-phenyl-2-oxazolidinone via mixed anhydride methods to enforce stereoselectivity .

- Crystallography : Use SHELXL for refining enantiomeric excess (e.g., Flack parameter <0.1) .

Validation : Compare HPLC retention times of stereoisomers on chiral columns (e.g., Chiralpak IA).

Advanced: What transition metal-free strategies enable functionalization?

Methodological Answer:

- Grinding mechanochemistry : React acetal derivatives with acylbromoacetylenes on alumina (room temperature, 6 hours) to form ethynylpyrroles .

- Acid catalysis : Deprotect intermediates using TFA/water mixtures (1:2 v/v) without metal contaminants .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and goggles.

- Ventilation : Perform reactions in a fume hood due to volatile byproducts (e.g., DMF, TFA).

- Waste disposal : Quench reactive intermediates (e.g., alkyl halides) with aqueous Na₂S₂O₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.